(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride A metabolite of Aprepitant
Brand Name: Vulcanchem
CAS No.: 171482-05-6
VCID: VC21329948
InChI: InChI=1S/C20H18F7NO2.ClH/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12;/h2-5,8-11,17-18,28H,6-7H2,1H3;1H/t11-,17+,18-;/m1./s1
SMILES: CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F.Cl
Molecular Formula: C20H18F7NO2. HCl
Molecular Weight: 437.36 36.46

(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride

CAS No.: 171482-05-6

VCID: VC21329948

Molecular Formula: C20H18F7NO2. HCl

Molecular Weight: 437.36 36.46

Purity: > 95%

* For research use only. Not for human or veterinary use.

(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride - 171482-05-6

Description

(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride is a complex organic compound with significant applications in pharmaceutical chemistry. It is primarily known as an intermediate in the synthesis of aprepitant, a neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) in cancer patients.

Synonyms and Related Compounds

  • Synonyms include Aprepitant HCl, Aprepitant intermediate, and Aprepitant M2 Metabolite.

  • Related compounds are often used in various stages of aprepitant synthesis.

Pharmaceutical Applications

  • Aprepitant Synthesis: This compound is crucial in the synthesis pathway of aprepitant, which is used to manage CINV and PONV.

  • Pharmaceutical Intermediates: It serves as an intermediate in the production of other pharmaceutical compounds related to aprepitant.

Research and Development

  • The compound's role in aprepitant synthesis highlights its importance in ongoing research into neurokinin-1 receptor antagonists.

  • Studies focus on optimizing synthesis routes and improving the efficiency of related pharmaceutical processes.

Synthesis Pathway

The synthesis of (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride involves several steps, starting from the parent morpholine compound. The process typically includes chiral resolution and selective alkylation reactions to achieve the desired stereochemistry.

Raw Materials

  • Parent Morpholine Compound: CID 10113945, (2-((1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine)

  • Other Reagents: Hydrochloric acid for salt formation, and various catalysts or chiral auxiliaries for stereochemical control.

CAS No. 171482-05-6
Product Name (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride
Molecular Formula C20H18F7NO2. HCl
Molecular Weight 437.36 36.46
IUPAC Name (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride
Standard InChI InChI=1S/C20H18F7NO2.ClH/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12;/h2-5,8-11,17-18,28H,6-7H2,1H3;1H/t11-,17+,18-;/m1./s1
Standard InChIKey DWCCMKXSGCKMJF-YNXGUESPSA-N
Isomeric SMILES C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NCCO2)C3=CC=C(C=C3)F.Cl
SMILES CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F.Cl
Canonical SMILES CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F.Cl
Appearance Solid powder
Purity > 95%
Quantity Milligrams-Grams
Synonyms (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl) phenyl]ethoxy]-3-(4-fluorophenyl)-Morpholin
PubChem Compound 10116311
Last Modified Aug 15 2023

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